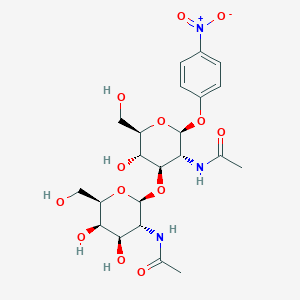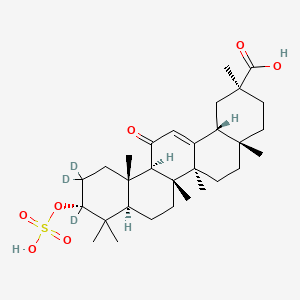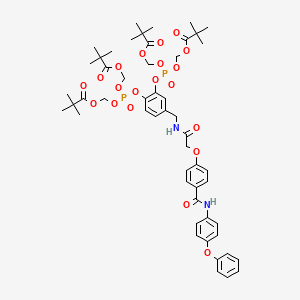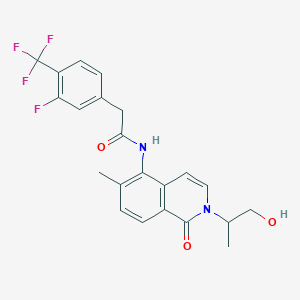
P2X7 receptor antagonist-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P2X7 receptor antagonist-1 is a compound that specifically inhibits the activity of the P2X7 receptor, a type of ligand-gated ion channel activated by adenosine triphosphate (ATP). The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and immune responses . Due to its significant role in these processes, this compound has garnered attention for its potential therapeutic applications in treating diseases associated with inflammation and immune dysregulation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of P2X7 receptor antagonist-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route includes the following steps:
Formation of Intermediate A: This step involves the reaction of starting material X with reagent Y under specific conditions (e.g., temperature, solvent) to form intermediate A.
Formation of Intermediate B: Intermediate A is then reacted with reagent Z to form intermediate B.
Final Coupling Reaction: Intermediate B is coupled with another reagent to form this compound.
The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This process requires careful optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions
P2X7 receptor antagonist-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups in the compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties .
科学研究应用
P2X7 receptor antagonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the P2X7 receptor and its interactions with other molecules.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for treating diseases such as rheumatoid arthritis, neuropathic pain, and cancer
Industry: Utilized in the development of new drugs targeting the P2X7 receptor.
作用机制
P2X7 receptor antagonist-1 exerts its effects by binding to the P2X7 receptor and inhibiting its activation by ATP. This inhibition prevents the downstream signaling pathways associated with the receptor, including the release of pro-inflammatory cytokines, cell swelling, and apoptosis. The compound specifically targets the allosteric site of the receptor, making it a negative allosteric modulator .
相似化合物的比较
P2X7 receptor antagonist-1 is compared with other similar compounds, such as:
A-804598: A potent P2X7 receptor antagonist with similar inhibitory effects.
JNJ-47965567: Another P2X7 receptor antagonist with high selectivity and potency.
AZ10606120: Known for its effectiveness in blocking P2X7 receptor activity.
The uniqueness of this compound lies in its specific binding affinity and inhibitory potency, making it a valuable tool in research and potential therapeutic applications .
属性
分子式 |
C22H20F4N2O3 |
|---|---|
分子量 |
436.4 g/mol |
IUPAC 名称 |
2-[3-fluoro-4-(trifluoromethyl)phenyl]-N-[2-(1-hydroxypropan-2-yl)-6-methyl-1-oxoisoquinolin-5-yl]acetamide |
InChI |
InChI=1S/C22H20F4N2O3/c1-12-3-5-16-15(7-8-28(21(16)31)13(2)11-29)20(12)27-19(30)10-14-4-6-17(18(23)9-14)22(24,25)26/h3-9,13,29H,10-11H2,1-2H3,(H,27,30) |
InChI 键 |
JECILOFRRYCNDH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)C(=O)N(C=C2)C(C)CO)NC(=O)CC3=CC(=C(C=C3)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




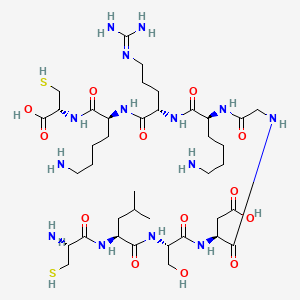

![7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one](/img/structure/B12403144.png)
![2-N-benzyl-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12403145.png)
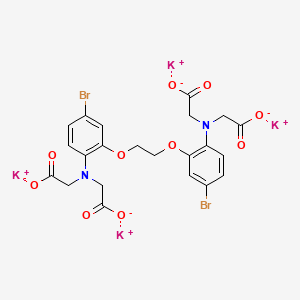
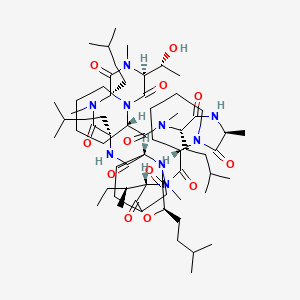
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)
![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)
